molecular formula C17H17Cl2NO B1139228 Asenapine hydrochloride CAS No. 1412458-61-7

Asenapine hydrochloride

Numéro de catalogue: B1139228
Numéro CAS: 1412458-61-7
Poids moléculaire: 322.2 g/mol
Clé InChI: FNJQDKSEIVVULU-CTHHTMFSSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Méthodes De Préparation

Voies synthétiques et conditions réactionnelles

La synthèse de l’asenapine chlorhydrate implique plusieurs étapes, à partir du 2-chloro-5-nitrobenzaldéhyde . Les étapes clés comprennent :

Méthodes de production industrielle

La production industrielle de l’asenapine chlorhydrate suit des voies synthétiques similaires mais est optimisée pour une production à grande échelle. Le processus implique :

Analyse Des Réactions Chimiques

Types de réactions

L’asenapine chlorhydrate subit plusieurs types de réactions chimiques, notamment :

Réactifs et conditions courants

Principaux produits formés

Les principaux produits formés par ces réactions comprennent l’asenapine chlorhydrate et ses divers métabolites, qui sont principalement formés par oxydation .

Applications de la recherche scientifique

L’asenapine chlorhydrate a une large gamme d’applications de recherche scientifique :

Applications De Recherche Scientifique

Asenapine hydrochloride has a wide range of scientific research applications:

Comparaison Avec Des Composés Similaires

Activité Biologique

Asenapine hydrochloride is an atypical antipsychotic primarily used in the treatment of schizophrenia and bipolar disorder. Its unique pharmacological profile, characterized by a high affinity for various neurotransmitter receptors, contributes to its therapeutic effects and side effect profile. This article explores the biological activity of asenapine, focusing on its receptor interactions, pharmacokinetics, and clinical implications.

Receptor Binding Profile

Asenapine exhibits a complex interaction with multiple neurotransmitter receptors:

  • Serotonergic Receptors : Asenapine acts as an antagonist at several serotonin receptors, including:
    • 5-HT2A (pKi = 9.0)
    • 5-HT2B (pKi = 9.3)
    • 5-HT2C (pKi = 9.0)
    • 5-HT6 (pKi = 8.0)
    • 5-HT7 (pKi = 8.5)
  • Dopaminergic Receptors : It also antagonizes dopamine receptors:
    • D2 (pKi = 9.1)
    • D3 (pKi = 9.1)
  • Adrenergic Receptors : Asenapine interacts with adrenergic receptors, including α2A and α2B, which may contribute to its side effects such as sedation and hypotension.
  • Histamine Receptors : It has a significant affinity for H1 receptors (pKi = 8.4), which is associated with sedation and weight gain.

The receptor binding affinities indicate that asenapine's efficacy may be attributed to its ability to modulate serotonergic and dopaminergic pathways effectively, which are crucial in managing psychotic symptoms .

Pharmacokinetics

Asenapine is primarily administered sublingually or via transdermal patches due to extensive first-pass metabolism when taken orally:

Parameter Sublingual Administration Transdermal Administration
Bioavailability~35%~50%
Peak Plasma Concentration (Cmax)~4 ng/mLGradual increase over 12-24 hours
Elimination Half-life (t1/2)~24 hours~24 hours

Asenapine is highly bound to plasma proteins (95% bound to albumin and α1-acid glycoprotein), which influences its distribution and potential interactions with other medications .

Metabolism

Asenapine undergoes hepatic metabolism primarily through:

  • Glucuronidation via UGT1A4
  • Oxidative metabolism via CYP1A2, with minor contributions from CYP3A4 and CYP2D6.

The extensive first-pass effect results in less than 2% bioavailability when administered orally, necessitating alternative routes for effective therapeutic levels . Chronic administration has been shown to down-regulate liver cytochrome P450 enzymes, impacting drug metabolism .

Clinical Efficacy

Asenapine has demonstrated efficacy in treating acute episodes of schizophrenia and manic or mixed episodes associated with bipolar I disorder. The clinical trials have shown significant reductions in symptoms compared to placebo, particularly in patients experiencing acute psychosis .

Case Study Highlights

  • Schizophrenia Treatment : In a randomized controlled trial, asenapine demonstrated superior efficacy over placebo in reducing the Positive and Negative Syndrome Scale (PANSS) scores.
  • Bipolar Disorder Management : Asenapine was effective in maintaining mood stabilization during manic episodes, with a favorable side effect profile compared to other atypical antipsychotics.

Adverse Effects

Common side effects associated with asenapine include:

  • Sedation
  • Weight gain
  • Extrapyramidal symptoms (EPS)
  • Cardiovascular effects such as hypotension

The risk of EPS is lower compared to traditional antipsychotics but may still occur due to its dopaminergic antagonism .

Q & A

Basic Research Questions

Q. What experimental methodologies are recommended to characterize the receptor-binding profile of asenapine hydrochloride in preclinical studies?

this compound acts as a multi-receptor antagonist, targeting serotonin (5-HT), dopamine (D2), adrenergic (α1/α2), and histamine (H1) receptors. To validate its binding affinity, researchers should employ radioligand displacement assays using tritiated or fluorescent ligands specific to each receptor subtype. For example, competitive binding assays with [³H]ketanserin for 5-HT2A receptors or [³H]raclopride for D2 receptors can quantify Ki values. Dose-response curves should be generated to assess potency, and selectivity should be confirmed via parallel assays against off-target receptors (e.g., muscarinic or opioid receptors) .

Q. How should clinical trials evaluate the efficacy of this compound in schizophrenia using standardized psychometric tools?

The Positive and Negative Syndrome Scale (PANSS) is the gold standard for assessing symptom severity in schizophrenia trials. Trials should adopt a double-blind, randomized design with placebo or active comparator arms. PANSS subscales (positive, negative, general psychopathology) must be administered at baseline and predefined intervals (e.g., weeks 4, 8, 12). Statistical analysis should include mixed-effects models to account for dropout rates and repeated measures. Covariates such as baseline symptom severity and concomitant medications must be documented to avoid confounding .

Q. What pharmacokinetic challenges are associated with this compound, and how can they be addressed in experimental models?

Asenapine exhibits low oral bioavailability (~35%) due to extensive first-pass metabolism. Researchers should use sublingual administration in animal models to mimic human clinical use. Plasma concentration-time profiles can be generated via LC-MS/MS to calculate AUC, Cmax, and t1/2. For CNS penetration studies, microdialysis or brain homogenate analysis paired with plasma sampling can quantify drug distribution. Hepatic metabolism pathways (CYP1A2/3A4) should be characterized using human liver microsomes to identify major metabolites .

Advanced Research Questions

Q. How can researchers resolve contradictory data on asenapine’s efficacy in treatment-resistant schizophrenia subgroups?

Contradictions often arise from heterogeneous patient populations. Stratified randomization based on biomarkers (e.g., genetic polymorphisms in dopamine receptors) or prior treatment history can isolate responsive subgroups. Meta-analyses of existing trials should employ fixed- or random-effects models to quantify effect sizes across studies, with sensitivity analyses to exclude outliers. Post hoc analyses using machine learning (e.g., clustering algorithms) may identify latent subgroups with distinct response profiles .

Q. What experimental designs optimize transdermal delivery of asenapine for improved bioavailability?

Invasomal nanovesicles have shown promise for transdermal delivery. Researchers can prepare lipid-based vesicles loaded with asenapine and characterize their size, zeta potential, and encapsulation efficiency via dynamic light scattering and HPLC. Ex vivo permeation studies using Franz diffusion cells with excised human or rodent skin can quantify flux and retention. In vivo pharmacokinetic studies should compare transdermal patches to sublingual formulations, with emphasis on sustained release and reduced peak-trough fluctuations .

Q. How should receptor selectivity studies differentiate asenapine’s effects on 5-HT7 versus 5-HT6 receptors in neurodegenerative models?

Use knockout mouse models or siRNA-mediated receptor silencing in cell lines to isolate 5-HT7/5-HT6 contributions. Functional assays (e.g., cAMP accumulation for 5-HT7 or ERK phosphorylation for 5-HT6) paired with receptor-specific antagonists (e.g., SB-269970 for 5-HT7) can delineate signaling pathways. In Alzheimer’s models, combine behavioral tests (Morris water maze) with immunohistochemistry for amyloid-β plaques to correlate receptor modulation with cognitive outcomes .

Q. What statistical approaches are critical for interpreting long-term safety data in asenapine-treated cohorts?

Time-to-event analyses (Kaplan-Meier curves, Cox proportional hazards models) should assess adverse events (e.g., metabolic syndrome, extrapyramidal symptoms). Adjust for confounding variables (baseline BMI, dose titration) via multivariate regression. Longitudinal mixed models can track weight gain or prolactin elevation trends. Sensitivity analyses should exclude participants with non-adherence (<80% medication compliance) to ensure data robustness .

Q. Methodological Resources

  • Receptor Binding Assays : Radioligand displacement protocols .
  • Clinical Trial Design : PANSS administration guidelines .
  • Transdermal Delivery : Franz cell permeation methodology .

Propriétés

IUPAC Name

(2S,6S)-9-chloro-4-methyl-13-oxa-4-azatetracyclo[12.4.0.02,6.07,12]octadeca-1(18),7(12),8,10,14,16-hexaene;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClNO.ClH/c1-19-9-14-12-4-2-3-5-16(12)20-17-7-6-11(18)8-13(17)15(14)10-19;/h2-8,14-15H,9-10H2,1H3;1H/t14-,15-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNJQDKSEIVVULU-CTHHTMFSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC2C(C1)C3=C(C=CC(=C3)Cl)OC4=CC=CC=C24.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C[C@H]2[C@H](C1)C3=C(C=CC(=C3)Cl)OC4=CC=CC=C24.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10678678
Record name (3aS,12bS)-5-Chloro-2-methyl-2,3,3a,12b-tetrahydro-1H-dibenzo[2,3:6,7]oxepino[4,5-c]pyrrole--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10678678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

322.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1412458-61-7
Record name (3aS,12bS)-5-Chloro-2-methyl-2,3,3a,12b-tetrahydro-1H-dibenzo[2,3:6,7]oxepino[4,5-c]pyrrole--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10678678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.